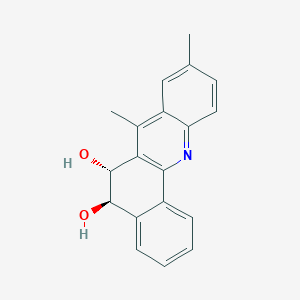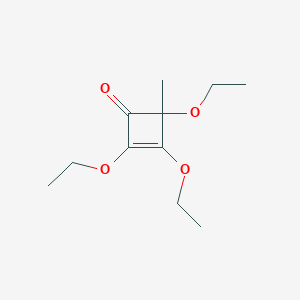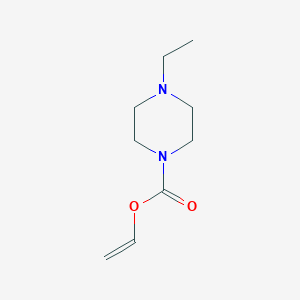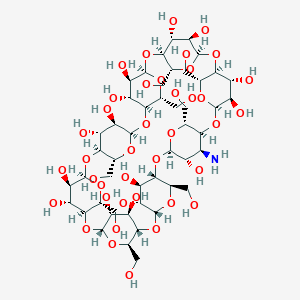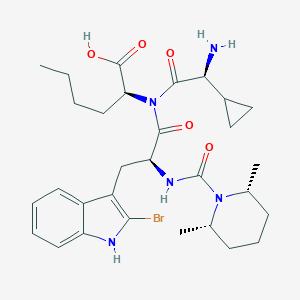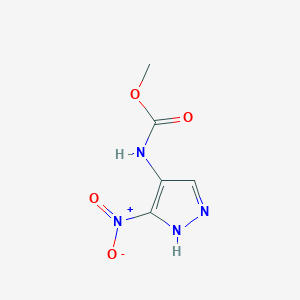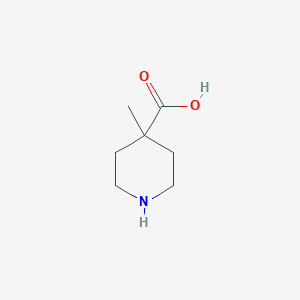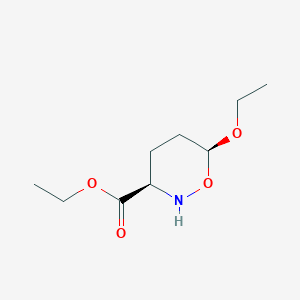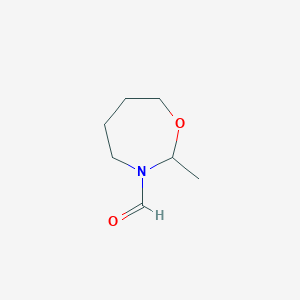
1-(Trifluoroacetyl)-4-(dimethylamino)pyridinium Trifluoroacetate
Descripción general
Descripción
1-(Trifluoroacetyl)-4-(dimethylamino)pyridinium Trifluoroacetate is a fluorinated compound that has been studied for its unique chemical and physical properties. It is part of a broader category of chemicals that incorporate trifluoroacetyl and dimethylamino groups into pyridinium structures.
Synthesis Analysis
The synthesis of related compounds involves Brønsted base-catalyzed Pechmann-type reactions, where cyclic 1,3-diones react with ethyl 4,4,4-trifluoroacetoacetate in the presence of 2-dimethylamino pyridine (2-DMAP) as a catalyst to form trifluoromethyl pyrones and pyridones in good to excellent yields (Yan et al., 2018).
Molecular Structure Analysis
The molecular structure of compounds incorporating 4-(dimethylamino)pyridinium cations shows interactions through hydrogen bonds and π-π interactions, forming a three-dimensional network. This arrangement is stabilized by additional interactions between pyridinium rings (Makon ma Houga et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving these compounds include iodolactonisation of γ,δ-unsaturated carboxylic acids catalyzed by 4-(dimethylamino)pyridine, demonstrating its utility as an efficient catalyst under neutral conditions at room temperature (Meng et al., 2015).
Physical Properties Analysis
The physical properties, such as crystal structures and interactions, are crucial for understanding the behavior of these compounds. For instance, the crystal structure analysis reveals a network formed through O—H⋯O and N—H⋯O hydrogen bonds, contributing to the stability and properties of these materials (Makon ma Houga et al., 2015).
Chemical Properties Analysis
The chemical properties, including reactivity and catalytic abilities, are highlighted by their use in facilitating various chemical reactions. The 4-(dimethylamino)pyridine catalyzed reactions underscore the compound's utility in organic synthesis, demonstrating selectivity and efficiency under specific conditions (Meng et al., 2015).
Aplicaciones Científicas De Investigación
Pyridinium salts are structurally diverse and are found in many natural products and bioactive pharmaceuticals . They have played an intriguing role in a wide range of research topics . Here are some of their applications:
- Pyridinium Ionic Liquids : Pyridinium salts are important in the synthesis of ionic liquids. These ionic liquids have various applications, including as solvents for chemical reactions and in materials science .
- Pyridinium Ylides : Pyridinium salts can be used to generate ylides, which are useful in organic synthesis .
- Anti-microbial Agents : Some pyridinium salts have shown anti-microbial activity .
- Anti-cancer Agents : Certain pyridinium salts have been investigated for their potential anti-cancer properties .
- Anti-malarial Agents : Pyridinium salts have also been studied for their anti-malarial activity .
- Anti-cholinesterase Inhibitors : Pyridinium salts can act as inhibitors of cholinesterase, an enzyme that is important in nerve function .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-[4-(dimethylamino)pyridin-1-ium-1-yl]-2,2,2-trifluoroethanone;2,2,2-trifluoroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N2O.C2HF3O2/c1-13(2)7-3-5-14(6-4-7)8(15)9(10,11)12;3-2(4,5)1(6)7/h3-6H,1-2H3;(H,6,7)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOSOPAPEXLJAEZ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=[N+](C=C1)C(=O)C(F)(F)F.C(=O)(C(F)(F)F)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30446230 | |
| Record name | 4-(Dimethylamino)-1-(trifluoroacetyl)pyridin-1-ium trifluoroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30446230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Trifluoroacetyl)-4-(dimethylamino)pyridinium Trifluoroacetate | |
CAS RN |
181828-01-3 | |
| Record name | 4-(Dimethylamino)-1-(trifluoroacetyl)pyridin-1-ium trifluoroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30446230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(Trifluoroacetyl)-4-(dimethylamino)pyridinium Trifluoroacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



